molecular formula C16H16N2OS2 B15011860 2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15011860
M. Wt: 316.4 g/mol
InChI Key: WCFFURSZJHAZJV-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fusion of thiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of substituted pyrimidine-4-carboxylic acid derivatives to construct the thiophene ring . Another approach involves the use of 2-nitrothiophenes as starting materials, which are then reduced and cyclized to form the desired thienopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve the use of Pd-catalyzed carbonylation reactions, which provide high yields and are suitable for large-scale synthesis . The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thienopyrimidines.

Scientific Research Applications

2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells and disruption of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its potential as a therapeutic agent, particularly in cancer research.

Properties

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzylsulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H16N2OS2/c1-10-11(2)21-14-13(10)15(19)18(3)16(17-14)20-9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3

InChI Key

WCFFURSZJHAZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3)C)C

Origin of Product

United States

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